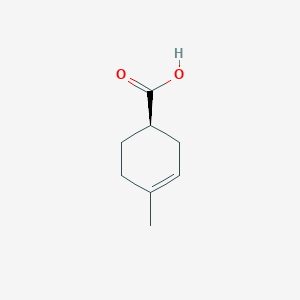

(+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid

説明

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl3):

- Carboxylic Acid Proton: Broad singlet at δ 10–12 ppm (exchangeable with D2O).

- Cyclohexene Protons (C3, C4): Multiplet between δ 5.5–6.5 ppm (olefinic protons).

- Methyl Proton (C4): Singlet at δ 1.2–1.4 ppm (equatorial CH3).

- Cyclohexane Ring Protons: Multiplet between δ 1.5–2.5 ppm (axial/equatorial CH2 groups).

13C NMR (CDCl3):

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170–180 |

| Cyclohexene (C3, C4) | 120–130 |

| Methyl (C4) | 20–25 |

| Cyclohexane (C1–C6) | 25–35 |

The stereochemistry at C1 influences the splitting patterns of adjacent protons, particularly the methyl group, which shows no splitting due to rapid rotation.

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H (Carboxylic Acid) | 2500–3300 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | 1700–1750 | Stretching vibration |

| C=C (Cyclohexene) | 1600–1650 | Stretching vibration |

The broad O-H stretch confirms the presence of the carboxylic acid group, while the C=C stretch is indicative of the cyclohexene ring.

Mass Spectrometry (MS)

| Ion (m/z) | Relative Abundance (%) | Fragmentation Pathway |

|---|---|---|

| M+ (140) | 100% | Molecular ion (C8H12O2) |

| M–H2O (122) | 30% | Loss of water from carboxylic acid |

| M–COOH (96) | 20% | Decarboxylation forming cyclohexene ring |

The molecular ion peak at m/z 140 confirms the molecular formula. Fragmentation patterns align with typical carboxylic acid behavior, including decarboxylation and dehydration.

特性

IUPAC Name |

(1R)-4-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOQOLNBTPTFEM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methylcyclohex-3-enecarboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-methylcyclohex-3-enecarboxylic acid. This process typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired compound .

Industrial Production Methods

Industrial production of ®-4-methylcyclohex-3-enecarboxylic acid often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

化学反応の分析

Types of Reactions

®-4-methylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, alcohols, or thiols under acidic or basic conditions

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted cyclohexene derivatives

科学的研究の応用

®-4-methylcyclohex-3-enecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of ®-4-methylcyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

類似化合物との比較

®-4-methylcyclohex-3-enecarboxylic acid can be compared with other similar compounds, such as:

Cyclohexanecarboxylic acid: Lacks the methyl group and has different reactivity and properties.

4-methylcyclohexanecarboxylic acid: Saturated version with different chemical behavior.

Cyclohex-3-enecarboxylic acid: Lacks the methyl group, affecting its reactivity and applications.

The uniqueness of ®-4-methylcyclohex-3-enecarboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

(+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its cyclohexene structure with a carboxylic acid functional group, which contributes to its reactivity and potential biological effects. The molecular formula is , and it has a molecular weight of 140.18 g/mol.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of cyclohexene carboxylic acids exhibit significant antimicrobial properties. For instance, a study synthesized N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan derivatives, which demonstrated effective antimicrobial activity against various plant pathogens. The most active derivative showed minimum inhibitory concentrations (MIC) ranging from 240 mg/L to 774 mg/L against different fungi and bacteria, including Alternaria alternata and Fusarium oxysporum .

Table 1: Antimicrobial Activity of Cyclohexene Derivatives

| Compound Name | MIC (mg/L) | Target Organism |

|---|---|---|

| N-(6-Carboxyl Cyclohex-3-ene Carbonyl) | 510 | Erwinia carotovora |

| N-(6-Carboxyl Cyclohex-3-ene Carbonyl) | 683 | Alternaria alternata |

| N-(6-Carboxyl Cyclohex-3-ene Carbonyl) | 500 | Fusarium oxysporum |

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study on quinic acid derivatives highlighted that modifications at the carboxylic acid position can lead to potent inhibitors of NF-kB, a critical mediator in inflammatory responses. While specific data on this compound's direct effects were limited, structural analogs showed IC50 values around 2.83 μM for NF-kB inhibition .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as proteins and enzymes. The compound's structure allows it to bind effectively to active sites or regulatory regions within these biomolecules, modulating their activity and influencing various biochemical pathways.

Case Studies

Several case studies have demonstrated the potential applications of cyclohexene derivatives in agriculture and medicine:

- Agricultural Applications : The antimicrobial efficacy of chitosan derivatives based on cyclohexene structures has been validated in field trials, showcasing their potential as eco-friendly alternatives to synthetic fungicides .

- Pharmaceutical Research : In proteomics research, compounds similar to this compound are utilized to study protein interactions, revealing insights into cellular mechanisms that could be targeted for therapeutic interventions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (+)-(1R)-4-methyl-cyclohex-3-enecarboxylic acid, and how do reaction conditions influence stereochemical purity?

- Methodology : Multi-step synthesis typically involves cyclization of cyclohexene precursors, followed by stereoselective functionalization. For example, starting with cyclohexene derivatives, a Diels-Alder reaction or catalytic hydrogenation may introduce the methyl group at position 4. Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize temperature and solvent polarity to minimize racemization. Confirm stereochemistry using chiral HPLC or polarimetry .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder modeling. For data collection, employ synchrotron sources to enhance resolution for small-molecule crystals .

- Validation : Cross-validate with spectroscopic data (NMR, IR) to ensure consistency between solid-state and solution-phase structures. Apply Hirshfeld surface analysis to identify intermolecular interactions .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers or diastereomers) affect the biological activity of this compound?

- Methodology : Compare activity profiles using in vitro assays (e.g., enzyme inhibition, antimicrobial testing). For example, the (1R) enantiomer may exhibit higher affinity for specific targets due to complementary chirality, while the (1S) form shows reduced efficacy. Reference data from analogs like (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, where stereochemistry dictates receptor binding .

- Data Analysis : Use dose-response curves and statistical tests (e.g., ANOVA) to quantify potency differences. Pair with molecular docking simulations to rationalize stereospecific interactions .

Q. What experimental strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies of this compound?

- Methodology : Apply graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs. For conflicting data, re-examine crystal packing under varying conditions (e.g., solvent, temperature). Use SHELXPRO to model alternative hydrogen-bond networks and validate via R-factor convergence .

- Case Study : In a study of 4-(3-methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid, symmetry-related molecules showed distinct hydrogen-bonding geometries, resolved by refining occupancy factors and thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。